molecular formula C17H14N2O4S B5549410 8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate

8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate

Cat. No. B5549410
M. Wt: 342.4 g/mol
InChI Key: UIXSQQKYZVQBMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 8-quinolinyl sulfonyl carbamates involves complex organic reactions, often starting from quinoline derivatives. For instance, the synthesis of quinolinyl sulfonate derivatives, which share structural similarities with our compound of interest, involves reactions like SNAr (nucleophilic aromatic substitution) and carbamate formation through reactions with sodium sulfinates or chloroformates under specific conditions (Xia et al., 2016; Patel et al., 2020)(Xia et al., 2016)(Patel et al., 2020).

Molecular Structure Analysis

The molecular structure of 8-quinolinyl derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a nitrogen atom at the eighth position. The structural modifications, such as the introduction of a sulfonyl carbamate group, significantly impact the electronic distribution, reactivity, and overall properties of the molecule. For instance, the crystal structure of related compounds often reveals interactions between the quinoline nitrogen and other molecular fragments, indicating complex molecular geometries (Smith et al., 2004)(Smith et al., 2004).

Chemical Reactions and Properties

8-quinolinyl sulfonyl carbamates participate in a variety of chemical reactions, including but not limited to, nucleophilic substitutions, carbamate formations, and sulfonylation reactions. These reactions are pivotal for the synthesis of more complex molecules and for modifying the compound's properties for specific applications (Xia et al., 2016; Patel et al., 2020)(Xia et al., 2016)(Patel et al., 2020).

Physical Properties Analysis

The physical properties of 8-quinolinyl sulfonyl carbamates, such as solubility, melting point, and crystal structure, are influenced by the nature of the sulfonyl carbamate group attached to the quinoline core. These properties are essential for understanding the compound's behavior in different environments and for its handling and storage (Smith et al., 2004)(Smith et al., 2004).

Chemical Properties Analysis

The chemical properties of 8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate, including its reactivity, stability, and interaction with various reagents, are crucial for its application in synthetic chemistry. The presence of both quinoline and sulfonyl carbamate moieties contributes to its unique chemical behavior, such as its involvement in nucleophilic aromatic substitution reactions and its potential for further functionalization (Xia et al., 2016; Patel et al., 2020)(Xia et al., 2016)(Patel et al., 2020).

Scientific Research Applications

Copper(II)-catalyzed Remote Sulfonylation

The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including those related to 8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate, has been developed using Copper(II) catalysis. This process is significant for its environmentally benign byproducts and utilizes stable, safe sodium sulfinates as sulfide sources, offering a less odorous and more eco-friendly alternative to traditional methods. The synthesized N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives were obtained with moderate to high yields, showcasing the method's efficiency and potential for diverse applications in organic synthesis and drug development (Chengcai Xia et al., 2016).

Acetylcholinesterase Inhibition

Carbamic acid esters derived from quinolin-6-ol, related to 8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate, have been identified as novel inhibitors of acetylcholinesterase. This discovery is particularly relevant for Alzheimer's disease treatment, where these compounds have shown promising results in vitro and in vivo, demonstrating cognitive improvements comparable to standard drugs. The compounds' unique structures offer new templates for developing acetylcholinesterase-inhibiting carbamates, potentially leading to new therapeutic options for neurodegenerative diseases (Michael Decker, 2007).

Carbonic Anhydrase Inhibition

Novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, closely related to 8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate, have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA) isoforms. These compounds exhibited significant inhibition against hCA I, hCA II, and hCA IV isoforms, with some showing low nanomolar inhibition ranges. This highlights their potential as lead compounds for designing new inhibitors targeting CA I and II, which could have therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Pavitra S Thacker et al., 2019).

COX-2 Inhibition

A study on 4-carboxyl quinoline derivatives possessing a methylsulfonyl COX-2 pharmacophore revealed potent and selective COX-2 inhibitory activity. These compounds, including structures akin to 8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate, were designed and synthesized, showing significant potential as selective COX-2 inhibitors. The most potent compound identified in this study was more effective than the reference drug celecoxib, indicating its promise as a therapeutic agent for conditions where COX-2 inhibition is beneficial, such as in inflammation and certain cancers (A. Zarghi et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not known without further information. If it were an insecticide, for example, carbamates typically work by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects, humans, and many other animals .

properties

IUPAC Name

quinolin-8-yl N-(4-methylphenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-12-7-9-14(10-8-12)24(21,22)19-17(20)23-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXSQQKYZVQBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl tosylcarbamate

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